2-(4-Chloro-benzylamino)-ethanol
Overview
Description
“2-(4-Chloro-benzylamino)-ethanol” is a chemical compound with the molecular formula C9H12ClNO . It has a molecular weight of 185.65 .
Synthesis Analysis
The synthesis of “this compound” can be achieved from 4-Chlorobenzaldehyde and Monoethanolamine .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzyl group (C6H5CH2) attached to an ethanolamine functional group (NH2CH2CH2OH), with a chlorine atom substituted on the benzyl group .
Physical And Chemical Properties Analysis
The boiling point of “this compound” is 106-108 °C (at a pressure of 0.12 Torr), and it has a density of 1.1810 g/cm3 at 25 °C . The pKa value is predicted to be 14.74±0.10 .
Scientific Research Applications
CO2 Capture Efficiency
2-(4-Chloro-benzylamino)-ethanol and similar compounds are studied for their effectiveness in capturing CO2. For instance, alkanolamines like 2-(benzylamino)ethanol have shown promise in CO2 capture, with solvent-free alkanolamines displaying a CO2 capture efficiency of over 90% in various experimental setups (Barzagli, Mani, & Peruzzini, 2016).
Crystal Structure Analysis
Compounds structurally related to this compound, like 2-[3-(7-chloro-2-methoxy-10-[benzo(b)-1,5-naphthyridinyl]amino)propylamino]ethanol, have been analyzed for their crystal structures, providing insights into their physical properties and potential applications (Glusker, Carrell, Berman, & Gallen, 1975).
Thermal and Spectral Studies
Chloro compounds of amines, including those structurally related to this compound, have been studied for their thermal behavior and spectral properties. For example, chloro complexes of amines with different metals were analyzed to understand their structural and thermal properties (Allan, Milburn, Richmond, Gerrard, Birnie, & Wilson, 1991).
Reaction Kinetics and Mechanisms
The kinetics and mechanisms of reactions involving chloro derivatives of amines are an area of active research. For instance, the study of aliphatic amines' reactions with p-benzoquinone and its chloro derivatives provides insights into reaction intermediates and final products, important for understanding the chemical behavior of these compounds (Yamaoka & Nagakura, 1971).
Synthesis of Heterocyclic Compounds
Compounds similar to this compound are used in the synthesis of various heterocyclic compounds. For example, 2-substituted 4-(arylamino)quinazolines were synthesized from related amines, demonstrating the utility of these compounds in creating diverse chemical structures (Marinho & Proença, 2015).
Safety and Hazards
“2-(4-Chloro-benzylamino)-ethanol” is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H411 (Toxic to aquatic life with long-lasting effects) .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylamino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-9-3-1-8(2-4-9)7-11-5-6-12/h1-4,11-12H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQFRJNTIYEFTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCO)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40172-04-1 | |
Record name | 40172-04-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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